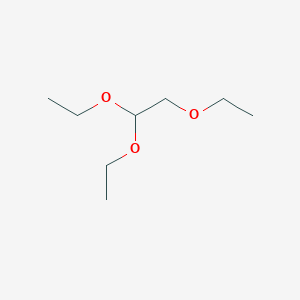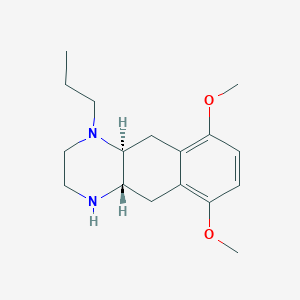
11-Deoxyprostaglandin E1 4-hydroxyphenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate is a complex organic compound with significant interest in various scientific fields This compound is known for its intricate structure, which includes multiple functional groups such as hydroxyl, phenyl, and cyclopentyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate typically involves multi-step organic synthesisCommon reagents used in these reactions include organometallic reagents, oxidizing agents, and protecting groups to ensure selective reactions at specific sites .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
(4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl groups can produce alcohols .
Aplicaciones Científicas De Investigación
(4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in binding to enzymes and receptors, modulating their activity. This compound can influence various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid: This compound shares a similar core structure but differs in the functional groups attached.
Prostaglandins: These compounds have similar cyclopentyl and hydroxyoctenyl structures but vary in their side chains and functional groups.
Uniqueness
(4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
114495-95-3 |
|---|---|
Fórmula molecular |
C26H38O5 |
Peso molecular |
430.6 g/mol |
Nombre IUPAC |
(4-hydroxyphenyl) 7-[(1R,2R)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate |
InChI |
InChI=1S/C26H38O5/c1-2-3-6-9-21(27)14-12-20-13-19-25(29)24(20)10-7-4-5-8-11-26(30)31-23-17-15-22(28)16-18-23/h12,14-18,20-21,24,27-28H,2-11,13,19H2,1H3/b14-12+/t20-,21-,24+/m0/s1 |
Clave InChI |
CABYOFUKVRIDJY-VJHXMIFPSA-N |
SMILES |
CCCCCC(C=CC1CCC(=O)C1CCCCCCC(=O)OC2=CC=C(C=C2)O)O |
SMILES isomérico |
CCCCC[C@@H](/C=C/[C@H]1CCC(=O)[C@@H]1CCCCCCC(=O)OC2=CC=C(C=C2)O)O |
SMILES canónico |
CCCCCC(C=CC1CCC(=O)C1CCCCCCC(=O)OC2=CC=C(C=C2)O)O |
Sinónimos |
11-deoxyprostaglandin E1 4-hydroxyphenyl ester 11-DP-E1-HP 4-hydroxyphenyl 11-deoxyprostaglandin E1 este |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















